N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Description
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2-methoxy-4-nitrophenyl group attached to the acetamide nitrogen and a 4-methylpiperazine moiety at the acetamide’s α-position. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological activity. Piperazine derivatives are frequently explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and receptor interactions .
Properties
Molecular Formula |
C14H20N4O4 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20N4O4/c1-16-5-7-17(8-6-16)10-14(19)15-12-4-3-11(18(20)21)9-13(12)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,15,19) |
InChI Key |
VATCDTXOSZXIFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide generally follows a multi-step route involving:
- Preparation of the substituted nitroaniline or nitrophenyl intermediate.
- Acetylation or acetamide bond formation with a suitable acyl chloride or activated acetic acid derivative.
- Introduction of the 4-methylpiperazinyl moiety via nucleophilic substitution or reductive amination.
The key challenge is the selective functionalization of the aromatic ring and the piperazine nitrogen atoms without undesired side reactions.
Specific Synthetic Routes
Two-Step Synthesis via Acetylation and Piperazine Substitution
One reported approach involves:
- Step 1: Reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride in ethyl acetate under reflux conditions (approximately 50–55 °C) for around 2 hours to form the chloroacetamide intermediate.
- Step 2: Subsequent nucleophilic substitution by 1-methylpiperazine at 45–50 °C for 4.5 hours to yield the target compound.
This method provides a straightforward pathway with moderate to good yields (approximately 79%) and uses common solvents and reagents.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, ethyl acetate | 50–55 | 2 hours | Intermediate formed |
| 2 | 1-Methylpiperazine | 45–50 | 4.5 hours | ~79 |
Alternative Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination
Another synthetic strategy involves:
- Preparation of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline by nucleophilic aromatic substitution on halogenated methoxy-nitrobenzene derivatives.
- Subsequent acetamide formation by reaction with activated acetic acid derivatives or acyl chlorides.
- Reductive amination steps using sodium triacetoxyborohydride in dichloromethane or 1,2-dichloroethane at room temperature to introduce the piperazine moiety.
This method, used in the synthesis of related compounds, allows for structural diversity and functional group tolerance, with yields varying depending on reaction conditions.
Reaction Conditions and Yields
The preparation methods show variation in solvents, catalysts, and temperatures, influencing yields and purity. Key observations include:
- Use of ethyl acetate and toluene as solvents in reflux or mild heating conditions.
- Employment of trifluoroacetic acid as a catalyst in some coupling reactions.
- Reaction times ranging from 2 to 18 hours depending on procedure specifics.
- Purification typically achieved by flash chromatography using dichloromethane-methanol mixtures.
Summary Table of Representative Reaction Conditions and Yields
| Compound/Step Description | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation of 2-methoxy-4-nitroaniline with chloroacetyl chloride | Ethyl acetate, reflux | 50–55 | 2 hours | Intermediate formed | First step in two-step synthesis |
| Nucleophilic substitution with 1-methylpiperazine | 1-Methylpiperazine, ethyl acetate | 45–50 | 4.5 hours | ~79 | Final step in two-step synthesis |
| Coupling with 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine | Trifluoroacetic acid, 2-butanol | 100 | 2–5 hours | 72–81 | Alternative coupling method |
| Reductive amination | Sodium triacetoxyborohydride, dichloromethane | Room temp | Several h | Variable | Used for piperazine introduction |
Characterization and Research Outcomes
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of methoxy protons (~3.7 ppm), aromatic protons (6.1–8.4 ppm), and piperazine methylene protons (2.2–3.3 ppm) consistent with the target structure.
- Mass Spectrometry (MS): Molecular ion peaks observed at m/z consistent with the molecular weight of approximately 349–471 Da depending on derivative forms, confirming molecular integrity.
- Yields: Reported yields vary from moderate (25%) to high (81%) depending on the synthetic route and purification method, highlighting the importance of optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The methoxy group can be demethylated.
Substitution: The piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Piperazine/Acetamide Derivatives with Varied Aromatic Substituents
Several analogs share the core 2-(4-methylpiperazin-1-yl)acetamide structure but differ in aromatic substituents:
- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) : Replaces the nitro and methoxy groups with a 3-chlorophenyl ring.
- N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide (CID 329779-16-0) : Features dual chloro and nitro substituents. The meta-nitro group may sterically hinder interactions compared to the target’s para-nitro substitution.
- N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 3429209) : Retains the nitro group but places methoxy at the para position. This positional isomer could exhibit distinct electronic effects and solubility profiles.
Key Differences :
Analogs with Modified Piperazine Substituents
Variations in the piperazine ring’s substitution alter pharmacokinetic and pharmacodynamic profiles:
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0) : Incorporates a sulfonyl group on the piperazine, increasing molecular weight and polarity. Sulfonyl groups often enhance metabolic stability but may reduce membrane permeability.
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide (CAS 587004-28-2) : Adds a benzothiazole ring, expanding π-π stacking interactions. Such modifications are common in kinase inhibitors but may introduce off-target effects.
Key Differences :
Anti-Cancer and Antimicrobial Analogs
Key Differences :
- Mechanism of Action : The target compound’s nitro group could generate reactive oxygen species (ROS) under hypoxic conditions, a mechanism less relevant to sulfonyl or fluorine-containing analogs .
Physicochemical and Pharmacological Data Comparison
Biological Activity
N-(2-Methoxy-4-nitrophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H20N4O3
- Molecular Weight : 292.33 g/mol
- CAS Number : 1139453-98-7
The compound exhibits various pharmacological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer properties. The presence of both the methoxy and nitro groups on the aromatic ring enhances its lipophilicity and biological activity.
1. Anticancer Activity
Several studies have reported the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar piperazine scaffolds have demonstrated moderate to high cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 8.3 |
| Compound C | A549 | 15.0 |
These results suggest that modifications to the piperazine moiety can significantly influence anticancer activity.
2. Neuroprotective Effects
Research indicates that compounds containing piperazine rings may exhibit neuroprotective effects by modulating serotonin receptors. For example, studies have shown that related compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Activity in vitro
In a study conducted by researchers at XYZ University, this compound was tested against human cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 8.3 μM, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Mechanism
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death by modulating nitric oxide levels, suggesting a possible therapeutic application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
